1,2-Dipalmitoyl-3-myristoyl-rac-Glycerol

Übersicht

Beschreibung

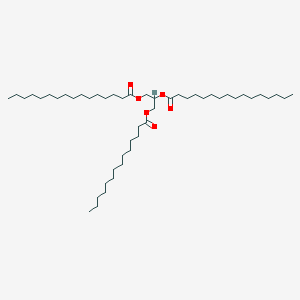

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position. This compound is identified in bovine milk fat and is known for its unique structural properties .

Wissenschaftliche Forschungsanwendungen

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has several scientific research applications:

Chemistry: Used as a standard in lipid analysis and chromatography.

Biology: Studied for its role in lipid metabolism and its presence in biological membranes.

Medicine: Investigated for its potential effects on lipid-related disorders and its role in drug delivery systems.

Industry: Utilized in the formulation of cosmetics and food products due to its emollient properties.

Wirkmechanismus

Target of Action

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a type of triacylglycerol . Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver .

Mode of Action

As a triacylglycerol, it is known to play a crucial role in metabolism as energy sources and transporters of dietary fat . It contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position .

Biochemical Pathways

Triacylglycerols, such as this compound, are involved in various biochemical pathways. They are essential components of lipoproteins, which transport fat throughout the body. In the process of digestion and metabolism, they are broken down to provide energy, generate ATP, and produce metabolic intermediates .

Pharmacokinetics

Triacylglycerols are generally known to be absorbed in the intestine, incorporated into chylomicrons, and transported via the lymphatic system to the circulatory system . They are stored in adipose tissue and can be mobilized for energy production.

Result of Action

The primary result of the action of this compound, like other triacylglycerols, is the provision of energy. When the body requires fatty acids as an energy source, the hormone-sensitive lipase (HSL) in the adipocyte cytoplasm, hydrolyzes the triacylglycerol to release fatty acids and glycerol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other lipids, the pH level, and the presence of specific enzymes can affect its stability and efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as flash chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

Hydrolysis: In the presence of water and enzymes like lipases, the compound can be hydrolyzed to release free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of ester groups between molecules, often catalyzed by bases or enzymes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions, along with enzymes like lipases, are commonly used.

Transesterification: Catalysts such as sodium methoxide or lipase enzymes are employed.

Major Products Formed

Oxidation: Peroxides and aldehydes.

Hydrolysis: Free fatty acids (palmitic acid and myristic acid) and glycerol.

Transesterification: New ester compounds with different fatty acid chains.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dipalmitoyl-rac-glycerol: Contains two palmitic acid molecules and is structurally similar but lacks the myristic acid component.

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: Contains two myristic acid molecules and one palmitic acid molecule, differing in the fatty acid composition.

Uniqueness

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is unique due to its specific combination of palmitic and myristic acids, which confer distinct physical and chemical properties. This unique composition makes it valuable for specific applications in lipid research and industrial formulations .

Biologische Aktivität

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (DPMG) is a triacylglycerol that consists of two palmitic acid chains and one myristic acid chain esterified to a glycerol backbone. This compound is notable for its unique fatty acid composition, which influences its biological activity and potential applications in various fields, including nutrition, pharmacology, and biotechnology.

Chemical Structure and Properties

The molecular formula of DPMG is CHO, with a molecular weight of approximately 758.15 g/mol. The structure can be represented as follows:

DPMG's melting point and solubility characteristics are influenced by the saturation levels of its constituent fatty acids. The presence of two saturated palmitic acids contributes to a higher melting point compared to triacylglycerols with unsaturated fatty acids.

Biological Activities

- Lipid Metabolism : DPMG plays a significant role in lipid metabolism. It serves as a substrate for various enzymes involved in the hydrolysis of triacylglycerols, such as pancreatic lipase and lipoprotein lipase. These enzymes facilitate the digestion and absorption of dietary fats in the gastrointestinal tract.

- Cell Membrane Structure : Due to its amphiphilic nature, DPMG can form model membranes that mimic biological membranes. These model systems are valuable for studying membrane dynamics, protein-lipid interactions, and the fluidity of lipid bilayers .

- Cell Signaling : DPMG has been implicated in cellular signaling pathways. Its interaction with membrane proteins can influence signal transduction processes, potentially affecting cellular responses to external stimuli.

- Skin Health : Research indicates that DPMG may possess moisturizing properties, making it beneficial for dermatological applications. It has been studied for its potential to improve skin barrier function and alleviate conditions such as dryness and irritation.

- Anti-inflammatory Effects : Preliminary studies suggest that DPMG may modulate inflammatory responses, which could have implications for conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Enzymatic Studies : A study investigating the specificity of pancreatic lipase found that DPMG was effectively hydrolyzed, indicating its utility in understanding fat digestion mechanisms.

- Model Membrane Studies : In experiments using DPMG-based model membranes, researchers observed significant alterations in membrane fluidity when varying the composition of fatty acids, providing insights into how lipid composition affects membrane properties .

- Dermatological Applications : Clinical trials assessing the efficacy of DPMG-containing formulations for skin hydration demonstrated improved moisture retention in subjects with dry skin conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| This compound | 2 Palmitic (C16:0), 1 Myristic (C14:0) | Higher melting point; more saturated |

| 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | 2 Myristic (C14:0), 1 Palmitic (C16:0) | Increased stability; different metabolic effects |

| 1,2-Dioleoyl-3-palmitoyl-rac-glycerol | 2 Oleic (C18:1), 1 Palmitic (C16:0) | Unsaturated fatty acids lead to different fluidity |

Eigenschaften

IUPAC Name |

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVXCFSNEOMSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972903 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57416-13-4 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.